Cas no 1346746-53-9 (2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine)

2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine 化学的及び物理的性質
名前と識別子
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- 2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine
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2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B471270-1mg |
2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine |
1346746-53-9 | 1mg |
$ 190.00 | 2023-04-18 | ||
TRC | B471270-10mg |
2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine |
1346746-53-9 | 10mg |
$ 1499.00 | 2023-04-18 |
2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamineに関する追加情報
Comprehensive Overview of 2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine (CAS No. 1346746-53-9)
The compound 2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine (CAS No. 1346746-53-9) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This article delves into the chemical characteristics, synthesis methods, and emerging uses of this compound, while also addressing common queries and trends in scientific research and industrial applications.
2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine belongs to the class of indene derivatives, which are known for their versatile reactivity and utility in medicinal chemistry and material science. The presence of a butyl group at the 3-position of the indene ring and a dimethylethanamine moiety attached to the 2-position imparts distinct electronic and steric properties to this molecule. Researchers have explored its potential as a building block for more complex structures, particularly in the development of novel pharmaceuticals and advanced materials.
One of the most frequently asked questions about CAS No. 1346746-53-9 revolves around its synthesis. The compound can be prepared through multi-step organic reactions, often starting from commercially available indene derivatives. Key steps typically involve alkylation at the 3-position of the indene core, followed by functionalization at the 2-position to introduce the N,N-dimethylethanamine group. Recent advancements in catalytic methods have improved the efficiency and yield of these synthetic routes, making the compound more accessible for research purposes.
In the context of current scientific trends, 2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine has been investigated for its potential role in drug discovery programs. Its molecular framework offers opportunities for structural modification, which is particularly valuable in the design of receptor-targeting compounds. The indenyl core provides a rigid planar structure, while the butyl and amine substituents offer points for further derivatization and interaction with biological targets.
From a materials science perspective, this compound has shown promise in the development of organic electronic materials. The conjugated π-system of the indene moiety, combined with the electron-donating properties of the dimethylethanamine group, makes it a candidate for use in organic semiconductors or as a component in light-emitting materials. Researchers are particularly interested in how modifications to the butyl chain length might affect the compound's solubility and packing behavior in thin film applications.
The stability and storage conditions of CAS No. 1346746-53-9 are another area of practical concern for researchers. Proper handling typically requires protection from light and moisture, with recommended storage under inert atmosphere at low temperatures. These precautions help maintain the compound's integrity for extended periods, which is crucial for experimental reproducibility and long-term studies.
Analytical characterization of 2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine generally involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The butyl protons typically appear as distinct multiplets in the ¹H NMR spectrum, while the dimethylethanamine moiety gives characteristic singlet peaks for the methyl groups attached to nitrogen.
In recent literature, there has been growing interest in the computational modeling of compounds like 1346746-53-9, with researchers employing density functional theory (DFT) calculations to predict its electronic properties and reactivity. These in silico studies complement experimental work and can guide the design of derivatives with optimized characteristics for specific applications.
The commercial availability of 2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine has expanded in recent years, with several specialty chemical suppliers now offering it for research purposes. However, researchers should verify the purity and specifications when sourcing the compound, as these factors can significantly impact experimental outcomes. Many suppliers provide analytical certificates with each batch, detailing the results of purity assessments by HPLC or GC methods.
Looking forward, the scientific community continues to explore new applications for CAS No. 1346746-53-9 and its derivatives. Areas of particular interest include its potential as a ligand in catalytic systems, its use in polymer chemistry, and its biological activity profile. The compound's modular structure allows for systematic variation of its substituents, enabling structure-activity relationship studies across multiple disciplines.
For researchers working with 2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine, it's important to stay updated with the latest literature and patent filings. The compound's patent landscape has been evolving, with several applications claiming novel derivatives or specific uses in various technologies. Regular searches of chemical databases and scientific publications can help identify new developments and potential collaborators in this field.
In summary, 1346746-53-9 represents an interesting case study in how relatively simple modifications to core structures like indene can yield compounds with diverse potential applications. Its balanced combination of aromatic character, aliphatic flexibility, and amine functionality makes it a versatile intermediate in both academic and industrial research settings. As synthetic methodologies continue to advance and characterization techniques become more sophisticated, our understanding and utilization of this compound are likely to expand significantly in the coming years.
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